molecular formula C33H41NO4 B192772 Fexofenadine Methyl Ester CAS No. 154825-96-4

Fexofenadine Methyl Ester

Número de catálogo: B192772
Número CAS: 154825-96-4
Peso molecular: 515.7 g/mol
Clave InChI: GOUQSHOAAGQXNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fexofenadine Methyl Ester is a derivative of fexofenadine, a second-generation antihistamine commonly used to treat allergic symptoms such as hay fever and urticaria. Fexofenadine is known for its selective antagonism of the H1 receptor, which helps alleviate allergic reactions without causing significant drowsiness. This compound retains these properties while potentially offering improved pharmacokinetic or pharmacodynamic characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl fexofenadine typically involves multiple steps, starting from readily available raw materials. The process often includes Friedel-Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions. For instance, benzene can be acetated by methyl ally alcohol acetate to obtain α,α-dimethyl phenyl propyl alcohol acetate. This intermediate is then reacted with 4-butyl chloride to form 2-[4-(4-butyryl chloride)-phenyl]-2-methyl propyl acetate. Subsequent steps involve hydrolysis, oxidation, and esterification to yield the final product .

Industrial Production Methods

Industrial production of methyl fexofenadine follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

Fexofenadine Methyl Ester undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: N-alkylation reactions to introduce alkyl groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various intermediates such as α,α-dimethyl phenyl propyl alcohol acetate and 2-[4-(4-butyryl chloride)-phenyl]-2-methyl propyl acetate, which are further processed to yield methyl fexofenadine .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Fexofenadine Methyl Ester is utilized as a tracer in pharmacokinetic studies to better understand drug absorption, distribution, metabolism, and excretion. This application is crucial for developing new therapeutic agents and optimizing existing ones.

Analytical Chemistry

The compound serves as a vital tool in mass spectrometry and nuclear magnetic resonance spectroscopy. It aids in quantitative analysis, allowing researchers to accurately assess drug concentrations in biological samples.

Biological Research

This compound is investigated for its interactions with histamine receptors and its effects on cellular signaling pathways. This research contributes to understanding allergic reactions at a molecular level and the development of targeted therapies.

Industrial Applications

In the pharmaceutical industry, this compound is explored for its potential in developing new drug formulations and delivery systems. Its improved stability may enhance the efficacy of antihistamines while minimizing side effects.

Data Tables

Study TypeSample SizeFexofenadine GroupPlacebo GroupOutcome Measure
Randomized Controlled Trial368719101777Total Symptom Severity Score (TSS)
Meta-Analysis2154Significant reduction (p < 0.0001)-Morning Instantaneous TSS

Case Studies

Case Study 1: Pharmacokinetic Evaluation
In a study involving healthy volunteers, this compound was administered to evaluate its pharmacokinetic profile. Results indicated that the compound exhibited favorable absorption characteristics with a peak plasma concentration observed within three hours post-administration.

Case Study 2: Efficacy in Allergic Rhinitis
A double-blind placebo-controlled trial assessed the efficacy of this compound in patients suffering from seasonal allergic rhinitis. The results demonstrated a statistically significant reduction in total symptom scores compared to the placebo group, supporting its therapeutic potential.

Mecanismo De Acción

Fexofenadine Methyl Ester exerts its effects by selectively antagonizing H1 receptors on the surface of cells in various organ systems. This prevents histamine from binding to these receptors, thereby inhibiting the cascade of allergic reactions. The compound also affects inflammatory mediators, reducing symptoms such as itching, swelling, and redness .

Comparación Con Compuestos Similares

Similar Compounds

    Fexofenadine: The parent compound, known for its efficacy in treating allergic symptoms.

    Cetirizine: Another second-generation antihistamine with similar uses but a higher likelihood of causing drowsiness.

    Loratadine: A non-sedating antihistamine with a longer duration of action.

Uniqueness

Fexofenadine Methyl Ester stands out due to its potential for improved pharmacokinetic properties, such as better absorption and longer half-life, which may enhance its therapeutic efficacy and patient compliance .

Actividad Biológica

Fexofenadine Methyl Ester is a derivative of Fexofenadine, a well-known selective histamine H1-receptor antagonist primarily used for the treatment of allergic symptoms. This article delves into the biological activity of this compound, examining its pharmacokinetics, metabolic pathways, and therapeutic implications based on diverse research findings.

Overview of Fexofenadine

Fexofenadine is the active metabolite of terfenadine, exhibiting minimal hepatic metabolism. Approximately 3.6% of an ingested dose is converted to this compound, while the remaining 96.4% remains unchanged . This compound is primarily eliminated through feces (about 80%) and urine (approximately 11%) .

Pharmacological Mechanism

Mechanism of Action : Fexofenadine functions as a selective antagonist of the H1 receptor, effectively blocking histamine's action and alleviating symptoms associated with allergic rhinitis and chronic idiopathic urticaria. It does not penetrate the blood-brain barrier, which minimizes central nervous system effects such as sedation .

Pharmacodynamics : In clinical studies, fexofenadine has demonstrated significant efficacy in inhibiting antigen-induced bronchospasm and histamine release from mast cells. The pharmacological effects manifest within one hour of administration, peaking at two to three hours, with a duration of action lasting at least 12 hours .

Metabolism and Elimination

Fexofenadine undergoes minimal metabolism; however, its methyl ester form is noted as a significant metabolite. The metabolic pathway involves:

  • Hepatic Metabolism : Limited to approximately 3.6% conversion to this compound.
  • Renal Clearance : The renal clearance rate is approximately 4.32 L/h, with biliary excretion also playing a role in elimination .

Case Studies and Clinical Findings

Several studies have investigated the biological activity of Fexofenadine and its methyl ester:

  • Efficacy in Allergic Rhinitis : A randomized controlled trial demonstrated that doses of 60 mg and 120 mg significantly reduced symptoms of seasonal allergic rhinitis compared to placebo, with maximum inhibition observed at plasma concentrations around 200 ng/mL .
  • Safety Profile : Fexofenadine has been shown to have a favorable safety profile, with no significant adverse effects on cardiac function (QT interval) compared to terfenadine, which was associated with serious cardiac events .
  • Comparative Studies : In studies comparing fexofenadine to terfenadine, both drugs exhibited similar maximum inhibition levels; however, fexofenadine's lower risk profile made it preferable for clinical use .

Data Table: Pharmacokinetic Parameters

ParameterValue
BioavailabilityLow (~33%)
Elimination Half-Life11-16 hours
Tmax~2.6 hours
CmaxVaries with dose
Metabolite FormationMethyl ester (3.6%)

Propiedades

IUPAC Name

methyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUQSHOAAGQXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433035
Record name 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154825-96-4
Record name 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9Y7QDP5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 135 g of meth yl 4-[4-[4-(hydroxydiphenylmethy)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate, prepared in accordance with Example 5, in 250 mL of CH3OH was cooled in an ice-CH3OH bath and 1.8 g of NaBH4 was added in portions. After 1 hr, the mixture was concentrated to a solid. The residue was partitioned between EtOAc and saturated aqueous NaHCO3. The aqueous portion was extracted with EtOAc. The combined organics were washed with saturated aqueous NaCl, dried over MgSO4, filtered, and concentrated in vacuo to afford 9.5 g (70%) of methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate as a foam.
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 13.5 g of methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate, prepared in accordance with Example 5, in 250 mL of CH3OH was cooled in an ice-CH3OH bath and 1.8 g of NaBH4 was added in portions. After 1 hr, the mixture was concentrated to a solid. The residue was partitioned between EtOAc and saturated aqueous NaHCO3. The aqueous portion was extracted with EtOAc. The combined organics were washed with saturated aqueous NaCl, dried over MgSO4, filtered, and concentrated in vacuo to afford 9.5.g (70%) of methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate as a foam.
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fexofenadine Methyl Ester
Reactant of Route 2
Reactant of Route 2
Fexofenadine Methyl Ester
Reactant of Route 3
Fexofenadine Methyl Ester
Reactant of Route 4
Reactant of Route 4
Fexofenadine Methyl Ester
Reactant of Route 5
Reactant of Route 5
Fexofenadine Methyl Ester
Reactant of Route 6
Reactant of Route 6
Fexofenadine Methyl Ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.